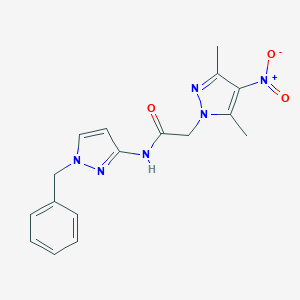![molecular formula C15H21N3O3S B279938 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide, also known as DMP-777, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of sulfonamide compounds and has been synthesized using various methods.
作用机制
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide acts by selectively blocking the TASK-3 potassium channel, which is expressed in various regions of the brain, including the hippocampus, amygdala, and cortex. This inhibition leads to a decrease in the firing rate of neurons, resulting in a reduction in neuronal excitability. This mechanism of action makes this compound a potential therapeutic agent for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the firing rate of neurons in the hippocampus and amygdala, which are involved in learning and memory processes. It has also been shown to reduce anxiety-like behavior in animal models, indicating its potential as an anxiolytic agent.
实验室实验的优点和局限性
One of the main advantages of using N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide in lab experiments is its selectivity for the TASK-3 potassium channel, which allows for specific modulation of neuronal excitability. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental conditions.
未来方向
There are several future directions for research involving N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide. One potential area of investigation is the role of TASK-3 channels in the regulation of pain perception, as this compound has been shown to reduce pain-related behaviors in animal models. Another area of interest is the potential use of this compound as an antidepressant agent, as it has been shown to reduce depressive-like behavior in animal models. Additionally, further research is needed to investigate the safety and efficacy of this compound as a potential therapeutic agent for various neurological disorders.
合成方法
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide has been carried out using different methods, including the reaction of 4-ethoxy-N-methylbenzenesulfonamide with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
科学研究应用
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the TASK-3 potassium channel, which is involved in the regulation of neuronal excitability. This makes this compound a useful tool for studying the role of TASK-3 channels in various physiological processes, including pain perception, anxiety, and depression.
属性
分子式 |
C15H21N3O3S |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H21N3O3S/c1-5-21-14-6-8-15(9-7-14)22(19,20)17(3)11-13-10-16-18(4)12(13)2/h6-10H,5,11H2,1-4H3 |
InChI 键 |
WSYMUDGOBUVUGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(N(N=C2)C)C |
规范 SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(N(N=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B279858.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)
![4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279872.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B279873.png)
![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)
